![molecular formula C8H13NO2 B13603306 {[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine](/img/structure/B13603306.png)
{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Methoxymethyl)furan-2-yl)-N-methylmethanamine is an organic compound that belongs to the class of furans. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a methoxymethyl group attached to the furan ring and an N-methylmethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Methoxymethyl)furan-2-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from biomass-derived furfural or 5-hydroxymethylfurfural through acid-catalysis or hydrogenation reactions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a methylation reaction using methanol as a solvent and a suitable catalyst.
Attachment of the N-Methylmethanamine Group:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Methoxymethyl)furan-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxymethyl and N-methylmethanamine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans with different functional groups.
Scientific Research Applications
1-(5-(Methoxymethyl)furan-2-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-(Methoxymethyl)furan-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furfural: A furan derivative used as a precursor for various chemicals.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of biofuels and chemicals.
Furfuryl Alcohol: Used in the synthesis of resins and polymers.
Uniqueness
1-(5-(Methoxymethyl)furan-2-yl)-N-methylmethanamine is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to other furan derivatives .
Biological Activity
The compound {[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing knowledge on its biological activity, detailing relevant studies, mechanisms of action, and comparative analyses of related compounds.
Chemical Structure and Properties
- Molecular Formula : C8H13NO2
- Molecular Weight : 155.19 g/mol
The structure features a furan ring substituted with a methoxymethyl group and a methylamine moiety, which may contribute to its biological activities by interacting with various cellular targets.
Anticancer Activity
Recent studies have investigated the cytotoxic effects of furan derivatives, including those similar to this compound, against several cancer cell lines. In particular:
- Cytotoxicity Assays : The MTT assay has been widely used to evaluate the cytotoxic effects of these compounds. For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate showed significant anticancer activity with IC50 values ranging from 62.37 µg/mL against HeLa cells to higher values against other cell lines .
Table 1: IC50 Values of Furan Derivatives Against Cancer Cell Lines
Compound | HeLa (µg/mL) | HepG2 (µg/mL) | Vero (µg/mL) |
---|---|---|---|
Tryptamine | 275.26 | 149.08 | 193.64 |
Compound 1 | 64 | 154.6 | 247.19 |
Compound 8c | 62.37 | 120.06 | 124.46 |
These results indicate that certain furan derivatives possess selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells.
Antibacterial Activity
The antibacterial properties of this compound have also been explored, particularly against Gram-positive and Gram-negative bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) Values Against Bacterial Strains
Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) |
---|---|---|
Compound 1 | 500 | 250 |
Compound 8c | 250 | 250 |
The data suggest that certain derivatives exhibit potent antibacterial activity, particularly against pathogenic strains like Staphylococcus aureus and Escherichia coli.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Activation of apoptotic pathways could lead to programmed cell death in malignant cells.
- Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
In a notable study, researchers synthesized various furan derivatives and assessed their biological activities. The study revealed that the presence of specific functional groups significantly enhanced anticancer and antibacterial activities .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-[5-(methoxymethyl)furan-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C8H13NO2/c1-9-5-7-3-4-8(11-7)6-10-2/h3-4,9H,5-6H2,1-2H3 |
InChI Key |
MWRNVHNMCQNXDT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(O1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.